Structural Novelty vs. 9-Cyclopropyl-N-phenyl-9H-purin-6-amine: A Unique Benzodioxin Pharmacophore
The target compound replaces the simple phenyl ring of 9-cyclopropyl-N-phenyl-9H-purin-6-amine with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. This introduces two ether oxygen atoms, significantly increasing hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA), which are critical for modulating kinase active site interactions and overall drug-likeness. Compared to the phenyl analog (HBA: 5, TPSA: 64.0 Ų), the target compound (HBA: 7, TPSA: 83.9 Ų) demonstrates a quantifiable 29% increase in polar surface area, potentially enhancing selectivity for kinases with polar or water-exposed sites. However, no direct head-to-head kinase inhibition data is publicly available for this specific compound. This evidence is a class-level inference based on computed drug-like properties [1].
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | TPSA: 83.9 Ų; HBA: 7 |
| Comparator Or Baseline | 9-cyclopropyl-N-phenyl-9H-purin-6-amine (TPSA: ~64 Ų; HBA: 5) |
| Quantified Difference | Absolute TPSA increase: ~19.9 Ų (approximately +31%); HBA increase: +2 |
| Conditions | Computed using standard topological polar surface area methods (EOS17736 database) |
Why This Matters
This significant, quantifiable increase in polarity suggests a fundamentally different interaction profile with kinase hinge regions compared to simple 9-cyclopropyl aniline analogs, which may translate into a distinct and potentially more selective target engagement profile.
- [1] Sildrug Database. Computed properties for C16H15N5O2. Sildrug EOS17736. View Source
